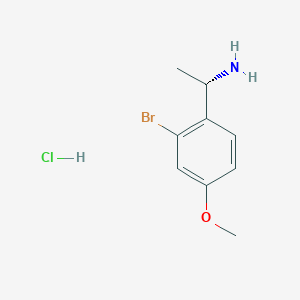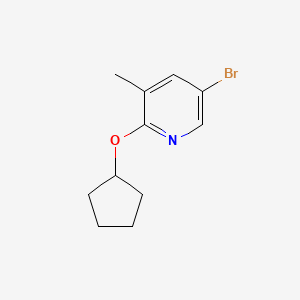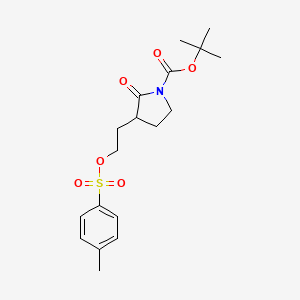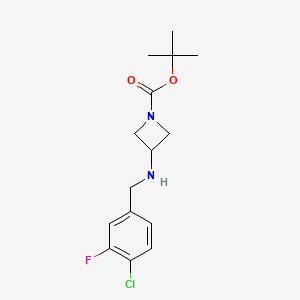
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1443931-86-9 . It has a molecular weight of 266.57 and its IUPAC name is (S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is 1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, density, solubility, etc., are not available in the web search results.Applications De Recherche Scientifique
Environmental Estrogens and Reproductive Toxicity
One study reviewed the effects of Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, on fertility, pregnancy, and development in females, as well as social behavior alterations in males due to prenatal exposure. This illustrates the use of similar compounds in assessing environmental estrogen mimics and their reproductive toxicology (Cummings, 1997).
Brominated Flame Retardants
Another review discusses the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This emphasizes the importance of studying brominated compounds in environmental science and public health (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Methodologies
Research into synthetic methodologies for compounds containing brominated and methoxy groups can also be relevant. For instance, the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the interest in developing new compounds with potential pharmacological applications (Issac & Tierney, 1996).
Bioactive Compound Studies
The investigation of bioactive compounds, such as phosphonic acids, showcases the diverse applications of chemical compounds in drug development, material science, and as biomolecule immobilizers for medical imaging (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety advice on prevention, response, storage, and disposal.
Propriétés
IUPAC Name |
(1S)-1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJNVXQPPZCEM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)




![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


